REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][C:4]=1[N+:12]([O-])=O.[NH:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>ClCCl>[NH2:12][C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:3]=1[CH2:2][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[C:7]([OH:9])=[O:8]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring under ice cooling
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
Dichloromethane is distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in conc. hydrochloric acid (40 ml)
|
Type
|
ADDITION
|
Details
|
is added water (10 ml)
|
Type
|
STIRRING
|
Details
|
with stirring under ice cooling
|
Type
|
ADDITION
|
Details
|
further is added tin (5.4 g)
|
Type
|
STIRRING
|
Details
|
the mixture is stirred under ice cooling for 1.5 hour
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in water
|
Type
|
CUSTOM
|
Details
|
purified by a medium pressure column chromatography with CHP-20P (eluant, water-acetonitrile)
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired compound
|
Type
|
CUSTOM
|
Details
|
are collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated into dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1CN1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |